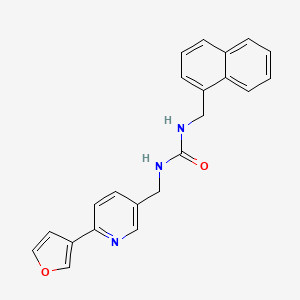![molecular formula C18H22IN B2539676 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide CAS No. 1025707-61-2](/img/structure/B2539676.png)
2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(E)-2-[4-(tert-butyl)phenyl]ethenyl-1-methylpyridinium iodide, or 2-(E)-2-[4-(tert-butyl)phenyl]ethenyl-1-methylpyridinium iodide (2E2TBPEMPI) is an organic compound that has been used in a variety of scientific research applications, including in biochemistry, physiology and pharmacology. 2E2TBPEMPI is an important research tool due to its ability to interact with a variety of biological molecules, including DNA and proteins. This compound has been used in a variety of laboratory experiments and clinical studies to investigate its biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental Impact and Degradation Studies
Research on ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) often focuses on their environmental impact, biodegradation, and fate in soil and groundwater. These studies are critical for understanding how compounds with similar structures behave in natural environments and how they can be effectively removed or degraded to prevent pollution. For instance, microbial degradation of MTBE and related compounds has been extensively studied, providing insights into the biological pathways and organisms capable of breaking down these pollutants in the environment (Schmidt et al., 2004). Similar research could be applied to study the environmental fate of 2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide.
Analytical and Detection Techniques
Developments in analytical chemistry, such as the use of electron impact and electron capture negative ionization mass spectra, play a crucial role in detecting and quantifying similar organic compounds in various matrices. This area of research is pivotal for monitoring environmental contamination and ensuring compliance with safety standards. The detailed characterization of polybrominated diphenyl ethers and their derivatives via mass spectrometry by Hites (2008) exemplifies the advancements in this field (Hites, 2008). Such methodologies could be adapted for the specific analysis of this compound in research settings.
Sorption and Environmental Remediation
Understanding the sorption behavior of hazardous compounds is essential for developing effective environmental remediation strategies. The sorption of phenoxy herbicides to soil and other substrates has been comprehensively reviewed, highlighting the importance of organic matter and minerals in the adsorption processes (Werner et al., 2012). These insights are valuable for designing remediation approaches for soils and waters contaminated with similar organic compounds, including potential studies on this compound.
Propriétés
IUPAC Name |
2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N.HI/c1-18(2,3)16-11-8-15(9-12-16)10-13-17-7-5-6-14-19(17)4;/h5-14H,1-4H3;1H/q+1;/p-1/b13-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZWQHAJASGCY-RSGUCCNWSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2539594.png)

![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2539596.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2539599.png)
![2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2539600.png)
![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)
![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)

